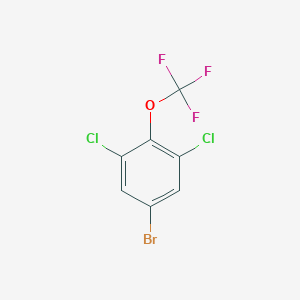
5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene
Vue d'ensemble
Description
5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H2BrCl2F3O . It has a molecular weight of 309.895 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2BrCl2F3O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Applications De Recherche Scientifique
Aryne Route to Naphthalenes
A study by Schlosser and Castagnetti (2001) demonstrated the use of 1-bromo-2-(trifluoromethoxy)benzene and its isomers in generating arynes, which were then used to synthesize various naphthalene derivatives. This process involves the generation of phenyllithium intermediates and their subsequent transformations, offering a pathway to create naphthalenes and their derivatives (Schlosser & Castagnetti, 2001).
Organometallic Synthesis
Porwisiak and Schlosser (1996) utilized 1-bromo-3,5-bis(trifluoromethyl)benzene, a compound structurally related to 5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene, as a starting material in organometallic synthesis. This compound was found to be a versatile precursor for synthesizing various organometallic intermediates (Porwisiak & Schlosser, 1996).
Halogenation Studies
Herkes (1977) conducted a study on the halogenation of trifluoromethoxy and bis(trifluoromethoxy)benzene, which are chemically similar to this compound. This research offers insights into the controlled chlorination and bromination of these compounds, contributing to the understanding of their chemical behavior and potential applications in synthesis (Herkes, 1977).
Electrophilic Trapping of Phenyllithiums
Castagnetti and Schlosser (2001) explored the synthesis of a variety of new organofluorine compounds by treating (trifluoromethoxy)benzene with sec-butyllithium and various electrophilic reagents. This study highlights the versatility of trifluoromethoxybenzene derivatives, like this compound, as intermediates in organofluorine chemistry (Castagnetti & Schlosser, 2001).
X-Ray Structure Determinations
The work by Jones, Kuś, and Dix (2012) on the X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes contributes to the understanding of molecular structures and interactions in compounds related to this compound. These structural insights are valuable for designing and synthesizing new materials with specific properties (Jones, Kuś, & Dix, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-1,3-dichloro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXSWZIJQSPEEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


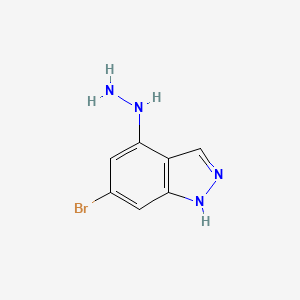
![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)
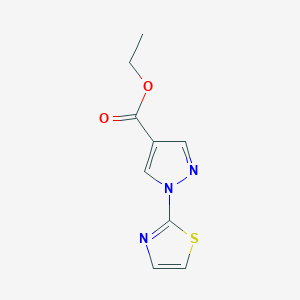


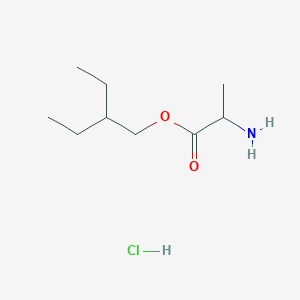

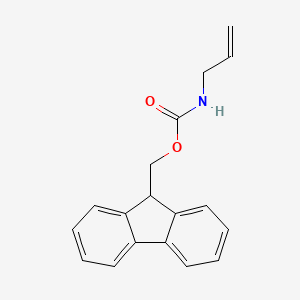
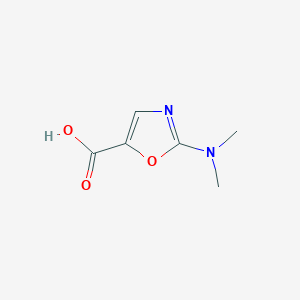

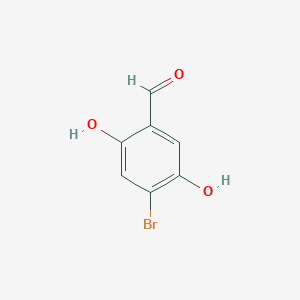
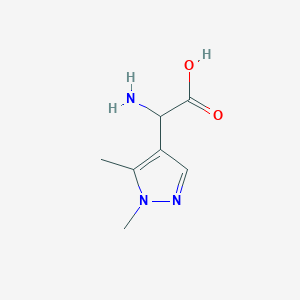
![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)

